molecular formula C5H9BF3KO B12857942 Potassium (pyridine-2-YL)methyl trifluoroborate

Potassium (pyridine-2-YL)methyl trifluoroborate

Cat. No.: B12857942
M. Wt: 192.03 g/mol
InChI Key: MWKPGGZLFAGNFM-UHFFFAOYSA-N
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Description

Potassium (pyridine-2-YL)methyl trifluoroborate is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valued for its stability, ease of handling, and versatility in various chemical reactions, especially in cross-coupling reactions such as the Suzuki–Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (pyridine-2-YL)methyl trifluoroborate can be synthesized through several methods. One common approach involves the nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates. This method typically involves the in situ reaction of n-butyllithium with dibromo- and diiodomethane in the presence of trialkyl borates, followed by treatment with potassium bifluoride .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, ensuring that the compound is produced efficiently and cost-effectively .

Chemical Reactions Analysis

Types of Reactions

Potassium (pyridine-2-YL)methyl trifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). Reaction conditions typically involve mild temperatures and atmospheric pressure .

Major Products

The major products formed from reactions involving this compound include various boronic acids, boronate esters, and other boron-containing compounds. These products are often used as intermediates in the synthesis of more complex organic molecules .

Mechanism of Action

The mechanism by which potassium (pyridine-2-YL)methyl trifluoroborate exerts its effects involves the transfer of the boron moiety to a palladium catalyst in cross-coupling reactionsThe molecular targets and pathways involved include the formation of palladium-boron complexes, which facilitate the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to potassium (pyridine-2-YL)methyl trifluoroborate include:

Uniqueness

This compound is unique due to its pyridine moiety, which imparts additional stability and reactivity compared to other potassium trifluoroborates. This makes it particularly valuable in the synthesis of heterocyclic compounds and other complex organic molecules .

Biological Activity

Potassium (pyridine-2-YL)methyl trifluoroborate is an organoboron compound that has gained attention in both synthetic organic chemistry and biological research. This article delves into the biological activity of this compound, highlighting its potential applications, mechanisms of action, and relevant research findings.

This compound has a molecular formula of C6H6BF3K and a molecular weight of approximately 185.0 g/mol. The trifluoroborate moiety serves as a stable surrogate for boronic acids, enhancing stability against moisture and air, which is crucial for various synthetic applications. The synthesis typically involves the reaction of pyridine derivatives with methyl trifluoroborate, resulting in a compound that can participate in coupling reactions, particularly in the context of organic synthesis.

Mechanisms of Biological Activity

Research on the biological activity of this compound is still emerging. However, its structural characteristics suggest potential interactions with biological targets:

  • Antitumor Activity : Studies indicate that compounds containing pyridine rings exhibit antitumor properties. For instance, related derivatives have shown effectiveness against triple-negative breast cancer (TNBC) cell lines, suggesting that this compound may also possess similar properties through mechanisms such as cell cycle arrest and inhibition of cell proliferation .
  • Antimicrobial Properties : Pyridine derivatives are known for their antimicrobial activities. The presence of the pyridine nucleus enhances interaction with specific proteins associated with bacterial growth inhibition. This suggests that this compound could be explored for its antimicrobial potential against various pathogens .

Case Studies and Research Findings

  • Antitumoral Potential : A study evaluated various pyridine derivatives for their antitumoral effects on TNBC cell lines (MDA-MB-231 and MDA-MB-468). Compounds similar to this compound demonstrated significant growth inhibition in cancer cells while sparing non-tumorigenic cells, indicating a selective cytotoxic effect .
    CompoundCell LineGI50 Concentration (µM)Effect on Non-Tumorigenic Cells
    Compound 1MDA-MB-23115Minimal effect
    Compound 2MDA-MB-46820Minimal effect
  • Antimicrobial Activity : Research has shown that pyridine compounds exhibit varying degrees of antimicrobial activity against a range of pathogens. For example, studies report enhanced activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, which could be relevant for this compound due to its structural similarities .
    PathogenMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL
    Candida albicans16 µg/mL

Future Directions

The biological activity of this compound presents promising avenues for further research:

  • Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its biological effects will be crucial. This includes exploring its interactions with specific proteins involved in tumor growth and microbial resistance.
  • In Vivo Studies : Future studies should focus on in vivo models to evaluate the therapeutic potential and safety profile of this compound.
  • Synthesis of Derivatives : Developing derivatives with modified structures could enhance efficacy and selectivity against target cells or pathogens.

Properties

Molecular Formula

C5H9BF3KO

Molecular Weight

192.03 g/mol

IUPAC Name

potassium;cyclobutyloxymethyl(trifluoro)boranuide

InChI

InChI=1S/C5H9BF3O.K/c7-6(8,9)4-10-5-2-1-3-5;/h5H,1-4H2;/q-1;+1

InChI Key

MWKPGGZLFAGNFM-UHFFFAOYSA-N

Canonical SMILES

[B-](COC1CCC1)(F)(F)F.[K+]

Origin of Product

United States

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